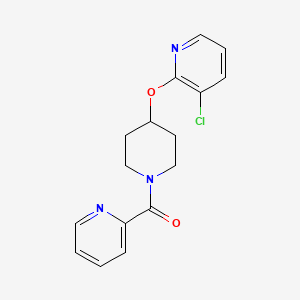
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, also known as DTT, is a synthetic compound that has shown promise in scientific research. It is a member of the oxadiazole family of compounds and has been studied for its potential applications in various fields, including medicine and agriculture. In
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial and antioxidant activities . Therefore, it’s plausible that this compound may interact with enzymes or proteins involved in microbial growth or oxidative stress pathways.
Mode of Action
Based on its structural similarity to other antimicrobial and antioxidant compounds, it may interact with its targets to inhibit microbial growth or mitigate oxidative stress .
Biochemical Pathways
Given its potential antimicrobial and antioxidant properties, it may influence pathways related to microbial metabolism or oxidative stress response .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable
Result of Action
Based on its potential antimicrobial and antioxidant properties, it may result in the inhibition of microbial growth or reduction of oxidative stress .
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. It is also relatively stable, which makes it suitable for long-term storage. However, this compound has some limitations as well. It is not water-soluble, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which means that its effects may be transient.
Zukünftige Richtungen
There are several future directions for research on N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide. In the field of medicine, further studies are needed to determine its potential as an anti-cancer agent and anti-inflammatory agent. In the field of agriculture, more research is needed to determine its effectiveness as a pesticide and its potential impact on non-target organisms. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various applications. Finally, research is needed to develop more water-soluble derivatives of this compound that can be more easily used in experiments.
Synthesemethoden
The synthesis of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves a series of chemical reactions that begin with the reaction of 2,5-dichlorothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-amino-1,3,4-oxadiazole-2-carboxamide to form the intermediate compound, which is then treated with furan-2-carboxylic acid to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
In the field of agriculture, this compound has been investigated for its potential as a pesticide. Studies have shown that this compound can effectively control the growth of certain pests, including aphids and spider mites, without harming beneficial insects such as bees and ladybugs.
Eigenschaften
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N3O3S/c12-7-4-5(8(13)20-7)10-15-16-11(19-10)14-9(17)6-2-1-3-18-6/h1-4H,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMMHTGQEWJQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(Z)-[2-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B2899440.png)
![N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2899442.png)
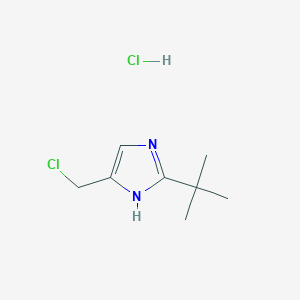
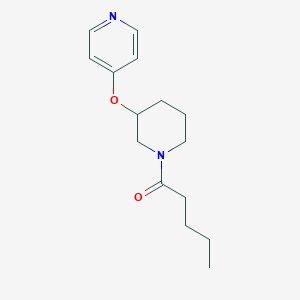
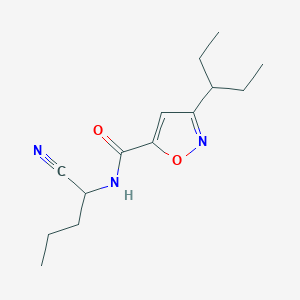
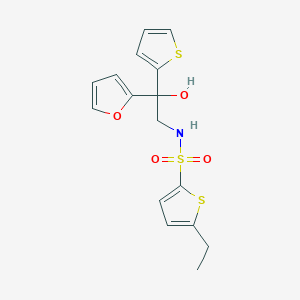

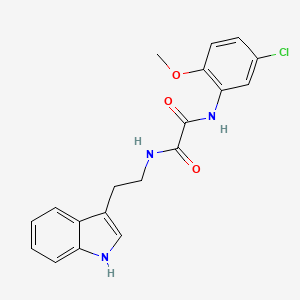

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride](/img/structure/B2899456.png)
amino}-N-methylacetamide](/img/structure/B2899459.png)
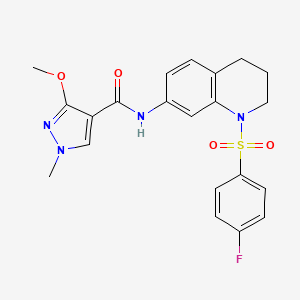
![2-(4-methoxyphenyl)-3-(methylthio)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2899462.png)
